Rock-IN-1
Overview
Description
This compound is a potent inhibitor of rho-associated protein kinase (ROCK), specifically targeting ROCK2 with an IC50 value of 1.2 nM . This compound is widely used in scientific research due to its ability to modulate various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROCK-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification methods such as crystallization and chromatography are employed to achieve the desired purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
ROCK-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
ROCK-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical pathways and reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of rho-associated protein kinase (ROCK), specifically ROCK2 . The inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This leads to the modulation of various cellular processes, including actin cytoskeleton organization, cell adhesion, and motility .
Comparison with Similar Compounds
ROCK-IN-1 is unique in its high potency and selectivity for ROCK2 compared to other ROCK inhibitors. Similar compounds include:
Fasudil: A ROCK inhibitor used clinically in Japan and China for the treatment of cerebral vasospasm.
H-1152: A more potent ROCK inhibitor compared to Y-27632, used in research applications.
This compound stands out due to its higher potency and specificity for ROCK2, making it a valuable tool in both basic and applied research.
Properties
IUPAC Name |
4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNXXPMAFUVGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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